Diisopropyl peroxydicarbonate
Overview
Description
Diisopropyl peroxydicarbonate is an organic peroxide with the molecular formula C8H14O6. It is a white crystalline solid at low temperatures and becomes a colorless liquid at room temperature. This compound is primarily used as a polymerization initiator for various monomers, including vinyl chloride and styrene .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopropyl peroxydicarbonate is synthesized through the reaction of isopropyl chloroformate with a mixed aqueous solution of hydrogen peroxide and caustic soda. The reaction is carried out at low temperatures (0-10°C) to prevent explosive decomposition . The process involves the following steps:
- Preparation of sodium peroxide solution by adding hydrogen peroxide to a caustic soda solution.
- Gradual addition of the sodium peroxide solution to isopropyl chloroformate while maintaining the temperature at 10±2°C.
- Continuous stirring until the reaction is complete, followed by separation and purification of the product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carefully controlled to ensure safety and efficiency. The product is often stabilized by shipping it packed in dry ice to prevent decomposition during transportation .
Chemical Reactions Analysis
Types of Reactions: Diisopropyl peroxydicarbonate undergoes various chemical reactions, primarily due to its strong oxidizing properties. It can participate in:
Oxidation reactions: It acts as an oxidizing agent, capable of initiating radical polymerization reactions.
Decomposition reactions: It decomposes violently or explosively at temperatures between 0-10°C, releasing flammable and toxic products.
Common Reagents and Conditions:
Reagents: Hydrogen peroxide, caustic soda, isopropyl chloroformate.
Conditions: Low temperatures (0-10°C), controlled addition of reagents, and continuous stirring.
Major Products Formed:
Scientific Research Applications
Diisopropyl peroxydicarbonate has several applications in scientific research and industry:
Biology and Medicine:
Mechanism of Action
Diisopropyl peroxydicarbonate exerts its effects through the generation of free radicals. Upon decomposition, it releases radicals that initiate the polymerization of monomers. The molecular targets include the double bonds in monomers like vinyl chloride and styrene, leading to the formation of polymer chains .
Comparison with Similar Compounds
Dipropyl peroxydicarbonate: Similar in structure and function, used as a polymerization initiator.
Diethyl peroxydicarbonate: Another organic peroxide with similar applications in polymerization.
Uniqueness: Diisopropyl peroxydicarbonate is unique due to its specific decomposition temperature range (0-10°C) and its efficiency as a polymerization initiator. It provides better control over the polymerization process, resulting in polymers with improved properties .
Properties
IUPAC Name |
propan-2-yl propan-2-yloxycarbonyloxy carbonate | |
---|---|---|
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6/c1-5(2)11-7(9)13-14-8(10)12-6(3)4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJUFXUULUEGMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OOC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6 | |
Record name | DIISOPROPYL PEROXYDICARBONATE | |
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DSSTOX Substance ID |
DTXSID3026722 | |
Record name | Diisopropyl peroxydicarbonate | |
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Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diisopropyl peroxydicarbonate appears as a white solid (shipped packed in Dry Ice to stabilize) with a sharp unpleasant odor. Insoluble in sater and sinks in water. Used as polymerization catalyst. (USCG, 1999), Liquid, Colorless solid; mp = 8-10 deg C; [Hawley] | |
Record name | DIISOPROPYL PEROXYDICARBONATE | |
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Record name | Peroxydicarbonic acid, C,C'-bis(1-methylethyl) ester | |
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Record name | Diisopropyl peroxydicarbonate | |
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Solubility |
Almost insol in water; miscible with aliphatic and aromatic hydrocarbons, esters, ethers and chlorinated hydrocarbons | |
Record name | DIISOPROPYL PEROXYDICARBONATE | |
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Density |
1.08 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.080 @ 15.5 °C/4 °C | |
Record name | DIISOPROPYL PEROXYDICARBONATE | |
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Color/Form |
Crystalline solid, Colorless | |
CAS No. |
105-64-6 | |
Record name | DIISOPROPYL PEROXYDICARBONATE | |
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Record name | Diisopropyl peroxydicarbonate | |
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Record name | Diisopropyl peroxydicarbonate | |
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Record name | Peroxydicarbonic acid, C,C'-bis(1-methylethyl) ester | |
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Record name | DIISOPROPYL PEROXYDICARBONATE | |
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Record name | DIISOPROPYL PEROXYDICARBONATE | |
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Melting Point |
50 °F (USCG, 1999), 8-10 °C | |
Record name | DIISOPROPYL PEROXYDICARBONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/953 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIISOPROPYL PEROXYDICARBONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/349 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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